Dibenzoyl-L-tartaric acid monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDIHODZARUBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-38-6 | |
| Record name | Dibenzoyl-L-tartaric acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for Dibenzoyl L Tartaric Acid Monohydrate
Conventional Synthetic Routes to Dibenzoyl-L-tartaric Acid Monohydrate
The traditional synthesis of this compound is centered on the esterification of L-tartaric acid. This approach, while foundational, has been subject to significant modifications to improve its viability.
Esterification of L-Tartaric Acid with Benzoyl Halides
The most common conventional method for preparing this compound involves the reaction of L-tartaric acid with a benzoyl halide, typically benzoyl chloride. In this reaction, the hydroxyl groups of L-tartaric acid act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of ester linkages and the elimination of hydrogen chloride as a byproduct.
Historically, a prevalent method involved the use of L-tartaric acid, benzoyl chloride, and thionyl chloride in a solvent such as toluene (B28343). guidechem.com This process first yields L-(-)-Dibenzoyl-L-tartaric acid anhydride (B1165640), which is subsequently hydrolyzed to produce the desired acid. guidechem.com However, this route is associated with a relatively low process yield of approximately 50%. guidechem.com Furthermore, the use of thionyl chloride introduces significant safety and environmental concerns due to its toxicity and corrosive nature. guidechem.com
Anhydride Formation: L-tartaric acid is treated with excess benzoyl chloride, often in the presence of a dehydrating agent or under conditions that promote the removal of water.
Hydrolysis: The resulting dibenzoyl-L-tartaric acid anhydride is then carefully hydrolyzed to yield the final product, this compound.
Intermediates and Reaction Pathways in Dibenzoyl-L-tartaric Acid Anhydride Formation
The synthesis of this compound from L-tartaric acid and benzoyl chloride is not a direct conversion but proceeds through the formation of a key intermediate: Dibenzoyl-L-tartaric acid anhydride. guidechem.comgoogle.com This anhydride is formed by the dibenzoylation of the hydroxyl groups of L-tartaric acid, followed by an intramolecular dehydration of the two carboxylic acid functions. pw.edu.pl
The reaction pathway involves the initial acylation of the two hydroxyl groups of L-tartaric acid by benzoyl chloride. pw.edu.pl Subsequently, the two carboxylic acid groups condense to form a cyclic anhydride. This intermediate is then isolated before being subjected to hydrolysis. guidechem.comgoogle.com The hydrolysis step involves the addition of water to the anhydride, which opens the anhydride ring to form the two carboxylic acid groups of the final product. guidechem.comgoogle.com
Research has also indicated the possibility of alternative reaction pathways. For instance, under certain conditions, the reaction between L-tartaric acid and benzoyl chloride can lead to the formation of a mono(benzoyl)tartaric anhydride as a previously undescribed intermediate. google.com This suggests that the acylation process can proceed through more than one route, with the di-acylated product, Dibenzoyl-L-tartaric acid, occurring alongside the monoacylated anhydride. google.com The formation of the anhydride is a crucial step, as its subsequent hydrolysis allows for the purification of the final product.
Advanced and Optimized Synthetic Approaches for this compound
Catalytic Systems and Their Impact on this compound Synthesis (e.g., Copper Sulfate (B86663), Ferrous Sulfate)
A major advancement in the synthesis of this compound is the introduction of catalytic systems that obviate the need for toxic reagents like thionyl chloride. guidechem.comgoogle.com Catalysts such as copper sulfate and ferrous sulfate have been shown to be highly effective in promoting the reaction between L-tartaric acid and benzoyl chloride. guidechem.comgoogle.comgoogle.com
The use of these catalysts significantly shortens the reaction time and leads to a dramatic increase in product yield, with process yields reported to be over 95%. guidechem.comgoogle.com The reaction is typically carried out in a solvent like toluene, where L-tartaric acid and the catalyst are mixed before the dropwise addition of benzoyl chloride. guidechem.comgoogle.com After the reaction to form the anhydride is complete, the mixture is centrifuged to separate the solid L-(-)-Dibenzoyl-L-tartaric acid anhydride. guidechem.com This is followed by hydrolysis to obtain the final product. guidechem.com The milder conditions and improved safety profile make this catalytic approach highly suitable for large-scale industrial production. guidechem.com
| Catalyst | Reactants | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| Copper Sulfate | L-Tartaric Acid, Benzoyl Chloride | Toluene | > 95% | guidechem.comgoogle.com |
| Ferrous Sulfate | L-Tartaric Acid, Benzoyl Chloride | Toluene | > 95% | guidechem.comgoogle.com |
| None (with Thionyl Chloride) | L-Tartaric Acid, Benzoyl Chloride, Thionyl Chloride | Toluene | ~ 50% | guidechem.com |
Continuous Production Methods and Their Efficiency in this compound Synthesis
The shift towards more efficient and scalable manufacturing has led to the development of continuous production methods for this compound. chemicalbook.com These methods typically focus on the continuous hydrolysis of the diacyl tartaric anhydride intermediate. chemicalbook.com
In a continuous process, the diacyl tartaric anhydride is fed into a hydrolysis reactor with water at a controlled temperature, generally between 80-100°C. chemicalbook.com The reaction is maintained for a relatively short duration, ranging from 2 to 25 minutes, which results in the formation of an aqueous emulsion of this compound. chemicalbook.com This emulsion is then transferred to a pre-cooling reactor and subsequently to a crystallizer, where controlled cooling and crystallization occur to yield the pure product. chemicalbook.com This continuous approach offers advantages in terms of process control, consistency, and throughput, making it an attractive option for industrial-scale production.
Strategic Solvent Utilization and Recycling in this compound Production
In both conventional and optimized synthetic routes, the choice of solvent plays a critical role. Toluene is a commonly used solvent for the reaction between L-tartaric acid and benzoyl chloride. guidechem.comgoogle.com A key aspect of process optimization is the ability to recycle the solvent, which reduces both production costs and the environmental footprint of the synthesis. guidechem.comgoogle.com
In the catalytic synthesis, after the formation and separation of the Dibenzoyl-L-tartaric acid anhydride, the mother liquor containing toluene can be recovered and reused in subsequent batches. google.com Similarly, in the hydrolysis step, where a mixture of toluene and water is often used, both can be recycled. google.com This strategic utilization and recycling of solvents are integral to the development of a more sustainable and economically viable process for producing this compound. guidechem.com
| Compound Name |
|---|
| This compound |
| L-Tartaric Acid |
| Benzoyl Chloride |
| Thionyl Chloride |
| Dibenzoyl-L-tartaric acid anhydride |
| Toluene |
| Copper Sulfate |
| Ferrous Sulfate |
| mono(benzoyl)tartaric anhydride |
| Hydrogen Chloride |
Enhancements in Process Yield and Product Purity for this compound
Traditional methods for synthesizing Dibenzoyl-L-tartaric acid involved the use of thionyl chloride and toluene, which resulted in modest yields of approximately 50%. pw.edu.pl These processes were also hampered by the use of hazardous and corrosive reagents. google.com Significant enhancements have been achieved by refining the synthetic route, primarily through the selection of catalysts and the optimization of reaction conditions.
A notable improvement involves a two-step process: the formation of L-dibenzoyl tartaric anhydride from L-tartaric acid and benzoyl chloride, followed by hydrolysis to yield the final product. chemicalbook.comchemicalbook.com The use of catalysts such as copper sulfate or ferrous sulfate has been shown to dramatically shorten reaction times and improve both yield and product quality. pw.edu.pl
In an optimized approach, L-tartaric acid is reacted with benzoyl chloride in the presence of a copper sulfate catalyst and toluene as a solvent. chemicalbook.comchemicalbook.com This is followed by hydrolysis of the resulting anhydride. This method not only avoids the use of toxic reagents like thionyl chloride but also allows for the recycling of the toluene solvent and the water used in the hydrolysis step, thereby reducing production costs and environmental impact. pw.edu.plchemicalbook.comchemicalbook.com These optimized processes have reported substantial increases in total yields, reaching up to 97.2%, with product purity consistently exceeding 99%. chemicalbook.comchemicalbook.com
The following table summarizes the improvements in yield and purity achieved through various synthetic methodologies.
| Method | Reactants | Catalyst | Solvent | Yield | Purity | Citation |
| General Method | L-tartaric acid, benzoyl chloride, thionyl chloride | - | Toluene | ~50% | Not Specified | pw.edu.pl |
| Optimized Method | L-tartaric acid, benzoyl chloride | Copper sulfate | Toluene | 95.3% - 97.2% | 99.09% - 99.45% | chemicalbook.com |
| Optimized Method | L-tartaric acid, benzoyl chloride | Ferrous sulfate | Toluene | >95% | >99% | pw.edu.plchemicalbook.com |
Kinetic Studies of Dibenzoyl-L-tartaric Anhydride Synthesis
The synthesis of Dibenzoyl-L-tartaric anhydride is a critical intermediate step in the production of this compound. While detailed, quantitative kinetic studies on this specific reaction are not extensively published in the available literature, the influence of various reaction parameters on the reaction rate and completion has been documented.
The reaction involves the acylation of L-tartaric acid with benzoyl chloride. The temperature is a key factor influencing the reaction rate. It has been noted that at temperatures below 70°C, the reaction rate is significantly slow. google.com The preferred temperature range for the synthesis of the anhydride is typically between 70°C and 150°C. google.com Within this range, an increase in temperature generally leads to a faster reaction rate. However, temperatures exceeding 150°C can lead to thermal decomposition of the reactants and the desired anhydride product, resulting in a decreased yield. google.com
The choice of catalyst also plays a crucial role in the reaction kinetics. The addition of catalysts like copper sulfate or ferrous sulfate facilitates the reaction, allowing it to proceed efficiently under milder conditions and in a shorter timeframe compared to non-catalyzed processes. pw.edu.pl The reaction is typically allowed to proceed for several hours to ensure completion before the subsequent hydrolysis step. chemicalbook.comchemicalbook.com For instance, in catalyzed reactions, a duration of 4 hours is often cited for the formation of the anhydride. chemicalbook.comchemicalbook.com
The molar ratio of the reactants, specifically benzoyl chloride to L-tartaric acid, is another important parameter. A sufficient excess of benzoyl chloride is required to ensure the complete di-acylation of the tartaric acid. google.com These observations collectively provide a qualitative understanding of the factors that govern the kinetics of Dibenzoyl-L-tartaric anhydride formation, paving the way for process optimization and control.
Applications of Dibenzoyl L Tartaric Acid Monohydrate in Chiral Resolution and Asymmetric Synthesis
Fundamental Principles of Chiral Resolution Employing Dibenzoyl-L-tartaric Acid Monohydrate
Chiral resolution is a crucial process for obtaining enantiomerically pure compounds from racemic mixtures. This compound is widely used for this purpose due to its ability to form stable, crystalline diastereomeric complexes with racemic compounds, which facilitates the separation of individual enantiomers. chemicalbook.com
The primary mechanism for chiral resolution using this compound involves the formation of diastereomeric salts. wikipedia.org When this acidic resolving agent is introduced to a solution containing a racemic mixture of a basic compound (a racemate), an acid-base reaction occurs. wikipedia.org This reaction converts the pair of enantiomers, (R)- and (S)-amine for example, into a pair of diastereomeric salts: (R)-amine-(L)-dibenzoyltartrate and (S)-amine-(L)-dibenzoyltartrate.
Unlike the original enantiomers, which have identical physical properties, these newly formed diastereomers possess different physical characteristics, most importantly, different solubilities in a given solvent. wikipedia.org This difference allows for fractional crystallization. wikipedia.org By carefully controlling the conditions, one of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution while the other remains dissolved. chemicalbook.comwikipedia.org The crystallized salt can then be physically separated by filtration. chemicalbook.com Following separation, the pure enantiomer is recovered by dissociating the diastereomeric salt, typically by treatment with an acid or base to neutralize the resolving agent. epo.org This process is particularly useful for the large-scale production of diastereomerically pure salts. googleapis.com
The success and efficiency of chiral resolution using this compound are governed by several critical factors that influence the degree of enantiomeric discrimination.
Solvent System: The choice of solvent is paramount. The solubility of the diastereomeric salts can vary significantly between different solvents or solvent mixtures. For instance, increasing the polarity of the solvent can sometimes prevent the formation of anionic dimers that might hinder effective separation. nih.gov Resolutions are often performed in alcohol-water mixtures or other organic solvents like toluene (B28343). rsc.orgchemicalbook.com
Temperature: Temperature control is crucial for managing the crystallization process. googleapis.com The resolution process is often initiated at a higher temperature to ensure all components are dissolved, followed by controlled cooling to induce crystallization of the less soluble diastereomer. epo.orggoogleapis.com The rate of cooling and the final temperature can significantly impact the yield and purity of the obtained crystals. gavinpublishers.comacs.org
Molar Ratio of Resolving Agent: The stoichiometry between the resolving agent and the racemic compound affects the resolution efficiency. Studies have shown that using a sub-equivalent molar ratio (e.g., 0.25 or 0.5) of the resolving agent can sometimes yield the best chiral separation. gavinpublishers.comnih.gov
Molecular Structure: The inherent structure of the racemic compound being resolved plays a significant role. The efficiency of the diastereomeric salt formation and the difference in solubility depend on the steric and electronic interactions between the racemate and the dibenzoyl-L-tartaric acid. rsc.org
Table 1: Key Factors in Enantiomeric Discrimination
| Factor | Influence on Resolution |
| Solvent | Affects the differential solubility of diastereomeric salts; polarity can be critical. nih.govrsc.org |
| Temperature | Controls the kinetics and thermodynamics of crystallization. googleapis.comgavinpublishers.com |
| Molar Ratio | The ratio of resolving agent to racemate can be optimized for maximum efficiency. nih.gov |
| Substrate Structure | The nature of the compound to be resolved dictates the stability and properties of the diastereomeric complexes. rsc.org |
The foundational technique is classical chemical resolution through diastereomeric salt formation. rsc.org This involves dissolving the racemic mixture and the resolving agent, allowing the less soluble diastereomer to crystallize, and then separating it. chemicalbook.comgoogleapis.com
Several specific techniques are employed:
Cooling Crystallization: This is a common method where a saturated solution of the diastereomeric salts is prepared at an elevated temperature and then slowly cooled. rsc.orgacs.org This controlled cooling induces the supersaturation and subsequent crystallization of the desired diastereomer. acs.org Seeding the solution with pure crystals of the target diastereomer can be used to control nucleation and improve crystal size and purity. rsc.org
Kinetic vs. Thermodynamic Control: The duration of crystallization can determine the outcome. In some systems, rapid crystallization under kinetic control can yield high enantiomeric purity, whereas allowing the system to reach equilibrium (thermodynamic control) over a longer period can lead to lower purity due to the crystallization of the other diastereomer. gavinpublishers.com
Supercritical Fluid Extraction: In some applications, supercritical fluids like carbon dioxide have been used to extract the unreacted, more soluble enantiomer after partial diastereomeric complex formation, offering a novel separation method. nih.gov
This compound as a Chiral Auxiliary in Stereoselective Organic Reactions
Beyond its role as a resolving agent, dibenzoyl-L-tartaric acid can be used as a chiral auxiliary. chemicalbook.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
While its primary application is in resolution, derivatives and related structures based on the tartaric acid backbone are fundamental in asymmetric synthesis, such as in the Evans aldol (B89426) reaction which utilizes chiral oxazolidinone auxiliaries. The principle involves the chiral moiety sterically or electronically guiding the approach of a reagent to a prochiral center, resulting in a highly diastereoselective transformation.
Development of Asymmetric Synthesis Methodologies with this compound
Dibenzoyl-L-tartaric acid has been instrumental in the development of novel asymmetric synthesis methods. One advanced application is its use in dynamic chiral salt formation coupled with asymmetric photoreactions. chemicalbook.com In a notable example, it was used for the deracemization of quinolonecarboxamides. chemicalbook.com The process involves forming a crystalline salt with the racemic compound, which then undergoes a photochemical reaction. chemicalbook.com The chiral environment provided by the dibenzoyl-L-tartaric acid within the crystal lattice directs the reaction to produce an enantiomerically pure product, demonstrating its utility in high-yield asymmetric transformations. chemicalbook.com
Furthermore, synthetic methods have been developed and optimized for the production of dibenzoyl-L-tartaric acid itself. chemicalbook.comgoogle.com An efficient process involves the reaction of L-tartaric acid with benzoyl chloride, using a catalyst like copper sulfate (B86663) in a solvent such as toluene, to first form the anhydride (B1165640). chemicalbook.comgoogle.com This anhydride is then hydrolyzed to produce the final dibenzoyl-L-tartaric acid with high purity and yield, ensuring a reliable supply for its applications in resolution and synthesis. chemicalbook.comgoogle.com
Case Studies in Enantiomeric Separation and Asymmetric Transformations Using this compound
The practical utility of this compound is best illustrated through specific examples of its application.
Table 2: Case Studies of Chiral Resolution using this compound
| Racemic Compound | Application | Key Findings & Results |
| Albuterol | Resolution via diastereomeric salt formation. chemicalbook.com | The process involves heating a solution of racemic albuterol with the resolving agent, followed by cooling to crystallize one diastereomeric salt, leading to a high diastereomeric excess and purity of the resolved enantiomer. chemicalbook.com |
| N-methylamphetamine (rac-MA) | Resolution via partial diastereomeric salt formation followed by supercritical fluid extraction. nih.gov | DBTA was found to be an efficient resolving agent, achieving an enantiomeric excess (ee) of 82.5% at a 0.25 molar ratio of resolving agent to racemate. nih.gov |
| (2-methoxynaphth-1-yl)benzylamine | Resolution via diastereomeric salt formation. | Successful resolution was achieved using dibenzoyl-L-(-)-tartaric acid. |
| (±)-3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine | Resolution to isolate the (-)-enantiomeric form. chemicalbook.com | (-)-O,O′-Dibenzoyl-L-tartaric acid monohydrate was used as the chiral resolving agent. chemicalbook.com |
| Pregabalin | Resolution via diastereomeric salt formation. rsc.org | This method is considered a favorable, low-cost alternative to asymmetric synthesis for large-scale production of the active (S)-enantiomer. rsc.org |
| trans-2-chloro-cyclohexan-1-ol | Resolution via diastereomeric complex formation in the melt of the alcohol. researchgate.net | An organic solvent-free procedure where the unreacted (R,R)-enantiomer was extracted with supercritical CO2, achieving an ee of 43.5%. researchgate.net |
| Quinolonecarboxamides | Asymmetric transformation (deracemization). chemicalbook.com | Used in a dynamic chiral salt formation and asymmetric photoreaction, where the crystalline salt undergoes a photochemical reaction to yield an enantiomerically pure product. chemicalbook.com |
These case studies highlight the versatility and effectiveness of this compound as a cornerstone of chiral separation technology in both laboratory and industrial settings. chemicalbook.com
Resolution of Racemic Amines and Aminooxiranes
The resolution of racemic amines is a classic application of this compound. The acidic nature of this resolving agent allows for the formation of diastereomeric salts with basic amines. These salts, possessing different physical properties such as solubility, can be separated by fractional crystallization. For instance, racemic (2-methoxynaphth-1-yl)benzylamine has been successfully resolved using dibenzoyl-L-(-)-tartaric acid. chemicalbook.com Similarly, the resolution of 1,2-diaminopropane (B80664) has been achieved using this compound, where the diastereomeric salt is formed and then separated. mdpi.com
The efficiency of this method extends to more complex amine structures, such as aminooxiranes. Research has demonstrated the time-dependent efficiency of the optical resolution of aminooxirane derivatives using O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate. mdpi.comrsc.org In the case of cis-2-benzyloxymethyl-3-diethylaminomethyloxirane and cis-2-benzyloxymethyl-3-piperidinomethyloxirane, it was observed that efficient chiral discrimination develops through a slow, diffusion-controlled exchange of the enantiomers between the solution and the precipitated diastereomeric salt. mdpi.comrsc.org This thermodynamically controlled process allows for the gradual increase in the enantiomeric excess of the desired enantiomer in the crystalline phase over time. mdpi.com
| Racemic Compound | Resolving Agent | Key Findings | Reference |
| (2-methoxynaphth-1-yl)benzylamine | Dibenzoyl-L-(-)-tartaric acid | Successful resolution achieved through diastereomeric salt formation. | chemicalbook.com |
| 1,2-diaminopropane | This compound | Formation and separation of diastereomeric salts. | mdpi.com |
| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate | Time-dependent resolution, achieving high enantiomeric excess through slow crystallization. | mdpi.comrsc.org |
| cis-2-benzyloxymethyl-3-piperidinomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate | Efficient chiral discrimination via a diffusion-controlled exchange process. | mdpi.comrsc.org |
Enantioseparation of Chiral Alcohols
Beyond amines, this compound is also effective in the enantioseparation of chiral alcohols. This is achieved through the formation of diastereomeric complexes, often via hydrogen bonding, rather than salt formation with basic groups. researchgate.net O,O′-dibenzoyl-(2R,3R)-tartaric acid has been shown to resolve racemic alcohols by forming such complexes. researchgate.net A notable example is the resolution of racemic menthol, where the X-ray crystal structure of the complex formed between (–)-(1R,2S,5R)-menthol and O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate has been reported. researchgate.net This demonstrates the ability of the resolving agent to create a stable, crystalline diastereomeric complex that facilitates the separation of the alcohol enantiomers. The process is not limited to simple alcohols and has been applied to various structures.
Deracemization Strategies (e.g., Asymmetric Photoreactions)
Recent advancements have expanded the utility of Dibenzoyl-L-tartaric acid to include deracemization strategies, particularly in asymmetric photoreactions. chemicalbook.comwikipedia.org In a process known as dynamic chiral salt formation, a crystalline salt is formed between the racemic compound and Dibenzoyl-L-tartaric acid. This salt then undergoes a photochemical reaction, leading to the production of an enantiomerically pure product. chemicalbook.comwikipedia.org This method has been successfully applied to the deracemization of quinolonecarboxamides. chemicalbook.comwikipedia.org This innovative approach highlights the versatility of Dibenzoyl-L-tartaric acid in modern stereochemistry, moving beyond classical resolution to enable high-yield asymmetric transformations. chemicalbook.comwikipedia.org
Synthesis of Optically Pure Compounds (e.g., Ramelteon, Troger base, Ephedrine (B3423809), Chloramphenicol (B1208) Base)
The practical importance of this compound is underscored by its application in the synthesis of several key optically pure pharmaceutical compounds.
Ramelteon: In the synthesis of the sedative-hypnotic drug Ramelteon, Dibenzoyl-L-tartaric acid is employed as a resolving agent to separate the enantiomers of an ethylamine (B1201723) intermediate. researchgate.netacs.org The process involves the formation of a diastereomeric salt with the desired (S)-enantiomer, which can then be isolated and carried forward in the synthesis. researchgate.netacs.org One efficient process highlights the use of Dibenzoyl-L-tartaric acid not only as a resolving agent but also as an acid to form the salt at the end of a hydrogenation step, streamlining the synthesis. researchgate.net
Tröger's base: While direct resolution of Tröger's base with Dibenzoyl-L-tartaric acid is not extensively documented, the synthesis of enantiomerically pure Tröger's base analogues often relies on late-stage resolution or asymmetric synthesis. lu.sersc.org The inherent chirality of Tröger's base, stemming from its two stereogenic nitrogen centers, makes the separation of its enantiomers a significant challenge. lu.selu.se The first successful resolution was achieved by Vladimir Prelog in 1944 using chiral chromatography. lu.se Modern methods for obtaining optically active analogues often involve multi-step syntheses or enzymatic resolutions. wikipedia.orgrsc.org
Ephedrine: The optical resolution of DL-ephedrine is a well-established process where L-(-)-dibenzoyltartaric acid is used to obtain the optically pure D-(-)- and L-(+)-isomers. mdpi.com The method involves the formation of diastereomeric salts in a suitable solvent system, allowing for the selective crystallization of one diastereomer. mdpi.com For example, reacting DL-ephedrine with D-(+)-dibenzoyltartaric acid monohydrate in a methanol-water mixture yields the crystalline D-(-)-ephedrine D-(+)-dibenzoyl tartrate salt.
Chloramphenicol Base: In the synthesis of the antibiotic Chloramphenicol, the resolution of the racemic base, (1R,2R)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (AD), is a crucial step. lu.senih.gov The optically active dibenzoyltartaric acid and its sodium salts have been successfully applied as resolving agents for this purpose. lu.senih.gov The resolution involves the formation of diastereomeric salts, allowing for the separation of the desired D-threo isomer, which is the precursor to the active pharmaceutical ingredient. acs.org Studies have shown that using the sodium salt of (S,S)-DBTA can effectively resolve the racemic AD·HCl, with the yield and enantiomeric purity of the desired enantiomer being dependent on the crystallization time.
| Target Compound | Intermediate Resolved | Key Aspect of Resolution | Reference(s) |
| Ramelteon | 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine | Diastereomeric salt formation with the (S)-enantiomer. | researchgate.netacs.org |
| Ephedrine | DL-Ephedrine | Selective crystallization of the diastereomeric salt with the desired isomer. | mdpi.com |
| Chloramphenicol Base | (1R,2R)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (AD) | Resolution via diastereomeric salt formation with dibenzoyltartaric acid or its sodium salt. | lu.senih.gov |
Resolution of Phosphonic Analogues of Amino Acids
The application of Dibenzoyl-L-tartaric acid and its derivatives extends to the resolution of phosphorus-containing compounds. While direct resolution of phosphonic analogues of amino acids using the monohydrate is not widely detailed, related studies show the utility of tartaric acid derivatives in resolving P-stereogenic compounds. For instance, the Ca²⁺ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid has been effectively used for the optical resolution of several dialkyl-arylphosphine oxides. rsc.org This method relies on coordination-mediated optical resolution, where the formation of crystalline diastereomeric complexes facilitates separation. rsc.org
Furthermore, a practical method for preparing optically active α-hydroxyphosphonates involves resolution of the racemic mixture with (+)-dibenzoyl-L-tartaric anhydride. This process, catalyzed by bismuth triflate, leads to the formation of two diastereomeric esters that can be separated by column chromatography. These examples suggest the potential of Dibenzoyl-L-tartaric acid and its derivatives as effective resolving agents for various chiral organophosphorus compounds, including phosphonic analogues of amino acids, through the formation of either salts or ester derivatives.
| Compound Class | Resolving Agent | Method | Key Finding | Reference |
| Dialkyl-arylphosphine oxides | Ca²⁺ salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid | Coordination mediated optical resolution | Efficient enantioseparation of several phosphine (B1218219) oxides. | rsc.org |
| α-Hydroxyphosphonates | (+)-Dibenzoyl-L-tartaric anhydride | Bi(OTf)₃-catalyzed stereoselective esterification | Formation of separable diastereomeric esters. |
Structural and Supramolecular Aspects of Dibenzoyl L Tartaric Acid Monohydrate Complexes
Crystallographic Investigations of Dibenzoyl-L-tartaric Acid Monohydrate Complexes
Crystallography is the cornerstone for understanding the three-dimensional architecture of molecular complexes. Through techniques like single-crystal and powder X-ray diffraction, researchers can elucidate the precise spatial arrangement of atoms in the diastereomeric salts and co-crystals formed by this compound, providing a structural basis for its chiral resolving power.
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled insight into the atomic-level structure of crystalline materials. It allows for the unambiguous determination of molecular conformation, stoichiometry, and the intricate network of intermolecular interactions within the crystal lattice.
In the context of chiral resolution, SC-XRD is instrumental in comparing the crystal structures of the different diastereomeric salts that form between the chiral resolving agent and each enantiomer of a racemic compound. These structural differences are responsible for variations in physicochemical properties, such as solubility, which is the basis for separation by crystallization. wikipedia.org
A pertinent example, while using tartaric acid, is the study of diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acid. SC-XRD analysis revealed that the two diastereomers are non-isostructural. rsc.org The salt with L-tartaric acid is anhydrous, whereas the salt with D-tartaric acid crystallizes as a hydrate, with the water molecule acting as a bridge between the cation and anion. rsc.org This fundamental difference in crystal packing, directly visualized by SC-XRD, explains the differential solubility that enables chiral separation.
Similarly, in a study on the chiral separation of the drug Finerenone with various D-tartaric acid derivatives, single-crystal analysis showed that dibenzoyl-D-tartaric acid (D-DBTA) forms an ethanol (B145695) solvate upon salt formation. figshare.com The inclusion of solvent molecules (like water in a monohydrate or ethanol in a solvate) within the crystal lattice is a critical feature revealed by SC-XRD, often playing a key role in stabilizing one diastereomer over the other through specific hydrogen bonding networks. rsc.orgfigshare.com
The data derived from SC-XRD studies, such as unit cell parameters, space group, and atomic coordinates, are crucial for building a comprehensive understanding of chiral recognition at the molecular level.
Table 1: Example Crystallographic Data for Diastereomeric Salts of (S,S)-Sertraline with Tartaric Acid
| Parameter | Srt–L-Ta (Anhydrous) | Srt–D-Ta (Hydrate) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2 | P2₁2₁2₁ |
| a (Å) | 33.398(3) | 7.0251(4) |
| b (Å) | 5.9585(5) | 13.1293(8) |
| c (Å) | 10.7492(9) | 22.846(1) |
| α (°) | 90 | 90 |
| β (°) | 101.996(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2092.3(3) | 2106.8(2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.442 | 1.481 |
| Data sourced from a study on sertraline-tartaric acid salts, illustrating the type of information obtained via SC-XRD and the non-isostructural nature of diastereomers. rsc.org |
Powder X-ray Diffraction (PXRD) is a vital and more routinely accessible analytical tool for the characterization of polycrystalline materials. mdpi.com While SC-XRD requires a suitable single crystal, PXRD can be performed on the bulk crystalline powder obtained from a reaction or crystallization process. Its primary uses in this context include phase identification, confirmation of new co-crystal or salt formation, and assessment of sample purity. nih.govnih.gov
When a racemic compound is mixed with this compound, the formation of a new diastereomeric salt or co-crystal is confirmed by a unique PXRD pattern that is distinct from the patterns of the individual starting materials. fip.org Each crystalline solid possesses a characteristic diffraction pattern, akin to a fingerprint.
Furthermore, PXRD is crucial for monitoring the progress and outcome of a chiral resolution. nih.gov By comparing the PXRD pattern of the crystalline product to the reference patterns of the pure diastereomeric salts (if known), one can determine which diastereomer has preferentially crystallized. It is also used to detect the presence of any remaining starting material or the undesired diastereomer, thus providing a measure of the solid-state purity of the product. nih.govresearchgate.net In some cases, Rietveld refinement or other advanced methods can even be used to extract detailed structural information from high-quality laboratory PXRD data. mdpi.com
Hydrogen Bonding Networks in this compound-Containing Architectures
Hydrogen bonds are the principal directional forces responsible for the assembly of molecules in the crystalline state for the systems . nih.gov The specific arrangement of hydrogen bond donors (like -OH and -NH groups) and acceptors (like C=O and carboxylate groups) on both the dibenzoyl-L-tartaric acid and the target molecule dictates the formation and stability of the resulting supramolecular architecture.
In complexes involving this compound, the key functional groups for hydrogen bonding are the two carboxylic acid groups, the two ester carbonyl groups, and, crucially, the water molecule of hydration. nih.govlibretexts.org The carboxylic acid groups can act as both hydrogen bond donors (O-H) and acceptors (C=O). They frequently form strong, charge-assisted hydrogen bonds with basic sites (e.g., amines) on the molecule being resolved, leading to salt formation. rsc.org
The water molecule in the monohydrate plays a pivotal role, acting as a versatile bridge that can both donate and accept two hydrogen bonds. nih.govnih.gov This allows it to link the tartaric acid derivative to the guest molecule or to connect adjacent acid molecules, reinforcing the crystal lattice. For instance, in the hydrated salt of sertraline (B1200038) and D-tartaric acid, the water molecule is essential to the hydrogen bonding motif, bridging the protonated amine of the cation to the tartrate anion through N⁺-H···H₂O and H₂O···⁻OOC interactions. rsc.org This integration of water into the crystal structure can significantly influence the relative stability and solubility of the diastereomeric salts, thereby enhancing the efficiency of chiral separation. The complex network of O-H···O, N-H···O, and C-H···O interactions creates a robust three-dimensional structure that is essential for the chiral recognition process. rsc.org
Co-crystallization Studies Involving this compound and Active Pharmaceutical Ingredients
Co-crystallization is a powerful technique in pharmaceutical sciences used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself. japsonline.comresearchgate.net When a chiral API is involved, co-crystallization with a chiral coformer like dibenzoyl-L-tartaric acid can lead to the formation of diastereomeric co-crystals, providing a pathway for chiral resolution. nih.govchemicalbook.com
The distinction between a salt and a co-crystal lies in the nature of the interaction between the components. In a salt, a proton is transferred from the acidic component (dibenzoyl-L-tartaric acid) to the basic component (e.g., an amine on the API). In a co-crystal, the components are neutral and bound together by non-ionic interactions, primarily hydrogen bonds. japsonline.com In practice, the boundary can be subtle, but the outcome is the formation of a new crystalline entity with distinct properties.
Dibenzoyl-L-tartaric acid has been successfully used to resolve numerous racemic APIs through the formation of diastereomeric salts or co-crystals.
Ofloxacin (B1677185): O,O′-dibenzoyl-(2R,3R)-tartaric acid (L-DBTA) was used as a coformer to selectively co-crystallize with the S-enantiomer of the antibiotic ofloxacin from an aqueous solution. nih.gov
Ephedrine (B3423809) and Chloramphenicol (B1208) Base: Dibenzoyltartaric acid has been effectively applied to the optical resolution of the pharmaceutical intermediates ephedrine and the chloramphenicol base through diastereomeric salt formation. nih.gov
Finerenone: The D-enantiomer of dibenzoyltartaric acid (D-DBTA) was employed to separate the enantiomers of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. figshare.com
These studies demonstrate the broad utility of dibenzoyl-L-tartaric acid in forming crystalline complexes with APIs, enabling the isolation of the desired enantiomer, which is a critical step in the development of many chiral drugs.
Analysis of Supramolecular Architecture and Its Correlation with Chiral Recognition
The efficiency of chiral recognition by this compound is a direct consequence of the "fit" between the resolving agent and the target enantiomer within the crystal lattice. A better steric and electronic complementarity between one pair of enantiomers (e.g., L-acid with R-amine) leads to a more stable, lower-energy crystal packing. nih.gov This enhanced stability often translates to lower solubility, causing this specific diastereomer to crystallize preferentially from the solution.
Derivatives and Analogues of Dibenzoyl L Tartaric Acid in Chiral Research
Comparative Studies with Dibenzoyl-D-tartaric Acid Monohydrate and Its Applications
Dibenzoyl-L-tartaric acid and its enantiomer, Dibenzoyl-D-tartaric acid, serve as mirror-image resolving agents, providing a versatile platform for separating the enantiomers of a racemic base. mdpi.com The choice between the L- and D- form depends on which provides a more crystalline, less soluble diastereomeric salt with the desired enantiomer of the racemate, thereby facilitating its separation through crystallization. wikipedia.org
Both (+)-Dibenzoyl-D-tartaric acid monohydrate and (-)-Dibenzoyl-L-tartaric acid monohydrate are widely used as chiral resolving agents for racemic amines through the formation of diastereomeric salts. fishersci.comscimplify.comnih.gov For instance, Dibenzoyl-L-tartaric acid is employed in the resolution of racemic albuterol, forming a diastereomeric salt that can be separated and purified to yield the optically active drug. chemicalbook.com Similarly, the D-enantiomer is a key reagent in the synthesis of other enantiopure pharmaceutical compounds like eszopiclone (B1671324) and ramosetron (B134825) hydrochloride. zephyrsynthesispvtltd.com
The fundamental principle behind their application is that the reaction of a racemic mixture (containing both R- and S-enantiomers of a compound) with a single enantiomer of the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) results in a pair of diastereomers (e.g., R-amine/L-acid and S-amine/L-acid). These diastereomers are not mirror images and thus exhibit different solubilities, allowing one to be selectively crystallized. wikipedia.org
A study on the resolution of Finerenone, a pharmaceutical compound, compared the effectiveness of different d-tartaric acid derivatives. figshare.com It was found that the solubility difference between the diastereomeric salts formed with the S- and R-enantiomers of Finerenone and Dibenzoyl-D-tartaric acid (D-DBTA) was 31.26 mg/mL in an ethanol-water mixture. figshare.com This significant difference in solubility is a key factor in achieving efficient chiral separation. In another example, the resolution of two aminooxirane derivatives with O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate demonstrated that efficient chiral discrimination is a thermodynamically controlled process that can be time-dependent, sometimes requiring several days for the optimal separation of diastereomeric salts. researchgate.net
| Chiral Resolving Agent | Racemic Compound Resolved | Key Finding/Application | Reference |
|---|---|---|---|
| Dibenzoyl-L-tartaric acid monohydrate | Ramelteon | Used as a chiral resolving agent to produce the enantiomerically pure pharmaceutical. | scimplify.com |
| Dibenzoyl-L-tartaric acid | Albuterol | Forms a diastereomeric salt, enabling separation and purification of optically active albuterol. | chemicalbook.com |
| (+)-Dibenzoyl-D-tartaric acid monohydrate | Amines | General use as a chiral separation and racemization agent for amines. | fishersci.com |
| Dibenzoyl-D-tartaric acid monohydrate | Eszopiclone, Ramosetron hydrochloride | Utilized as a chiral resolving agent in the synthesis of these therapeutic drugs. | zephyrsynthesispvtltd.com |
| Dibenzoyl-D-tartaric acid (D-DBTA) | Finerenone | Resulted in a solubility difference of 31.26 mg/mL between the diastereomeric salts of the S- and R-enantiomers. | figshare.com |
| O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate | Aminooxirane derivatives | Efficient chiral discrimination was found to be a slow, thermodynamically controlled process. | researchgate.net |
Research on Di-p-toluoyl-L-tartaric Acid Monohydrate and Related Analogues
Di-p-toluoyl-L-tartaric acid (L-DTTA), an analogue of dibenzoyl-L-tartaric acid, is another highly effective chiral resolving agent. Its mechanism of action is analogous, involving the formation of diastereomeric salts with racemic compounds, particularly amines, which can then be separated based on their differential solubility. The presence of the p-toluoyl groups modifies the electronic and steric properties of the resolving agent, which can influence the efficiency of chiral recognition and separation.
L-DTTA is widely used in the resolution of chiral amines for the manufacturing of Active Pharmaceutical Ingredients (APIs) and in asymmetric catalysis. nbinno.com Research has demonstrated its utility in the enantioseparation of racemic ibuprofen (B1674241). researchgate.net In this process, diastereomeric salts are formed between the ibuprofen enantiomers and optically pure D-DTTA or L-DTTA. Studies found that (S)-Ibuprofen has the strongest recognition with D-DTTA, while (R)-Ibuprofen shows the strongest recognition with L-DTTA, enabling their separation. researchgate.net
In a comparative study resolving racemic N-methylamphetamine, both O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) were found to be efficient resolving agents, achieving enantiomeric excesses of 82.5% and 57.9% respectively. nih.gov This highlights that structural modifications to the acyl group can significantly impact the efficiency of the resolution.
Furthermore, a study on the chiral separation of Finerenone compared D-DBTA with D-DTTA (ditoluoyl tartaric acid) and Di-o-toluoyl-d-tartaric acid (D-DOTA). figshare.com In this specific case, D-DTTA resulted in the smallest solubility difference between the diastereomeric salts (1.25 mg/mL), making it less effective for this particular separation compared to D-DBTA and D-DOTA. figshare.com This underscores that the optimal choice of a tartaric acid derivative is highly specific to the racemic compound being resolved.
| Chiral Resolving Agent | Racemic Compound Resolved | Key Finding/Application | Reference |
|---|---|---|---|
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) | Chiral amines | Widely employed in the resolution of chiral amines in API manufacturing. | nbinno.com |
| O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) & O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) | RS-Ibuprofen | (S)-Ibuprofen shows the strongest recognition with D-DTTA, and (R)-Ibuprofen with L-DTTA. | researchgate.net |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Achieved an enantiomeric excess of 57.9%. | nih.gov |
| Ditoluoyl tartaric acid (D-DTTA) | Finerenone | Showed a small solubility difference (1.25 mg/mL) between diastereomeric salts, making it less effective for this separation. | figshare.com |
| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | DL-leucine | The diastereomeric salt D-LEU:D-DTTA was found to be more stable and have lower solubility than L-LEU:D-DTTA, enabling chiral resolution. | rsc.org |
Monoacylated Tartaric Acid Derivatives and Their Utility in Chiral Resolution
While di-acylated tartaric acid derivatives like dibenzoyl- and di-p-toluoyl-tartaric acid are the most commonly employed, the underlying principle of modifying tartaric acid's hydroxyl groups to enhance its chiral resolving capabilities is broadly applicable. The acylation of tartaric acid introduces bulky aromatic groups, which play a crucial role in the formation of well-defined crystalline structures of the diastereomeric salts. These groups can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to the stability and differential solubility of the diastereomers.
The general utility of O-acyl tartaric acids and their anhydrides in the resolution of racemates is well-established. researchgate.net These derivatives serve as effective chiral Brønsted acid catalysts and resolving agents. researchgate.net Although less common in the literature, monoacylated tartaric acid derivatives would operate on the same principle. The presence of a single acyl group would still modify the steric and electronic environment of the tartaric acid backbone, enabling it to form diastereomeric salts with racemic compounds. The effectiveness of such a monoacylated derivative would depend on the specific interactions it can form with the target enantiomers and the resulting differences in the physicochemical properties of the diastereomeric salts.
Structure-Activity Relationships in Modified Tartaric Acid Derivatives for Chiral Applications
The success of a chiral resolution using tartaric acid derivatives is governed by the structure-activity relationship between the resolving agent and the racemic compound. The structural modifications of the tartaric acid molecule, particularly the nature of the acyl groups, have a profound impact on its chiral recognition capabilities.
The choice of the acyl group (e.g., benzoyl, p-toluoyl, o-toluoyl) influences the steric hindrance and electronic properties of the resolving agent. figshare.com These factors, in turn, affect the stability and crystal packing of the resulting diastereomeric salts. For example, in the resolution of Finerenone, Di-o-toluoyl-d-tartaric acid (D-DOTA) was found to be the most effective resolving agent, achieving a significantly larger solubility difference between the diastereomeric salts (96.68 mg/mL) compared to both D-DBTA (31.26 mg/mL) and D-DTTA (1.25 mg/mL). figshare.com This indicates that the position of the methyl group on the benzoyl ring (ortho vs. para) dramatically alters the chiral recognition process for this specific substrate.
Ultimately, the structure of the modified tartaric acid derivative dictates the intermolecular interactions (such as hydrogen bonding and van der Waals forces) that lead to the formation of a stable, crystalline diastereomeric salt with one enantiomer of the racemate while leaving the other in solution. The predictability of these interactions remains a challenge, often necessitating the empirical screening of several resolving agents to find the optimal one for a particular separation. wikipedia.org
Advanced Research Directions and Emerging Applications of Dibenzoyl L Tartaric Acid Monohydrate
Dibenzoyl-L-tartaric Acid Monohydrate in Asymmetric Catalysis
The principles of chiral recognition that make Dibenzoyl-L-tartaric acid an effective resolving agent also suggest its potential as a chiral ligand in asymmetric catalysis. While its application in producing chiral ligands for metal-catalyzed reactions has been thoroughly investigated, its direct use in forming catalytic complexes is an area of growing interest. nih.gov The goal is to transfer the stereochemical information from the tartaric acid backbone to a metal center, thereby creating a chiral environment capable of inducing enantioselectivity in a variety of chemical transformations.
The synthesis of chiral transition metal complexes is a cornerstone of asymmetric catalysis. The prevailing strategy involves the use of chiral ligands to create a stereochemically defined environment around the metal center. unimi.it Dibenzoyl-L-tartaric acid is a candidate for this purpose, with the potential to be used as a ligand to synthesize chiral transition metal complexes for applications in organic asymmetric catalysis. sigmaaldrich.com
An alternative and emerging approach in catalyst design is the "chiral-at-metal" strategy, where the chirality of the complex originates from the stereogenic arrangement of achiral ligands around the metal center. rsc.org This method opens new possibilities for catalyst architecture by removing the necessity for inherently chiral ligands. rsc.org While this strategy often employs achiral ligands, the resolution of resulting racemic metal complexes can be achieved using agents like dibenzoyl-L-tartaric acid, highlighting its enabling role in this advanced catalytic field. For instance, enantiopure rhodium complexes, prepared through resolution, have been shown to be highly efficient catalysts for enantioselective Diels-Alder reactions. nih.gov
Although direct synthesis of catalysts from dibenzoyl-L-tartaric acid is less common than its use in resolution, the fundamental interaction is the formation of a complex. The synthesis of D-dibenzoyl tartaric acid, for example, involves reacting D-tartaric acid with benzoyl chloride in the presence of a copper sulfate (B86663) catalyst to form the anhydride (B1165640), which is then hydrolyzed. google.comchemicalbook.comgoogle.com This demonstrates the compatibility of the molecular framework with metal-mediated processes.
Table 1: Examples of Catalyst Systems in Asymmetric Synthesis
| Catalyst/Ligand Type | Metal | Application | Reference |
| Chiral-at-metal complexes | Rhodium, Iridium, Ruthenium | Diels-Alder, 1,3-dipolar cycloadditions | nih.gov |
| Dibenzoyl-L-tartaric acid | - | Potential ligand for chiral complexes | sigmaaldrich.com |
| Chiral Phosphoric Acid | Palladium | Enantioselective C-H arylation | [No relevant snippet found] |
The design of effective chiral ligands is crucial for achieving high enantioselectivity. Tartaric acid and its derivatives serve as a versatile and privileged scaffold for creating new ligands and organocatalysts. nih.govgoogle.com The modification of the carboxylic acid or hydroxyl groups of tartaric acid allows for the synthesis of a diverse array of chiral structures.
One of the key attributes of dibenzoyl-L-tartaric acid in this context is its rigid structure, which helps in creating a well-defined chiral pocket around a metal center. This rigidity is essential for effective enantiomeric discrimination. While often used for the resolution of racemic compounds like aminonaphthols, its ability to form stable diastereomeric complexes provides a model for its potential in ligand design. The interactions that lead to successful resolution—hydrogen bonding and steric hindrance—are the same interactions that would govern the substrate-catalyst complex in an enantioselective transformation.
Recent developments have seen tartaric acid derivatives used in asymmetric organocatalysis, such as in hypervalent-iodine-mediated oxidation of sulfides to sulfoxides with up to 72% enantiomeric excess. nih.gov Although this example uses a modified derivative, it underscores the untapped potential of the tartaric acid framework for designing new catalytic systems. nih.gov
Computational Chemistry Approaches in this compound Research
Computational chemistry provides powerful tools for understanding and predicting the behavior of chiral molecules. For dibenzoyl-L-tartaric acid, these methods can offer deep insights into the mechanisms of chiral recognition and the factors that govern the efficiency of resolution processes.
While specific molecular docking studies on this compound are not widely reported, crystallographic studies provide analogous and crucial information about its intermolecular interactions. The crystal structure of the complex formed between O,O′-dibenzoyl-(2R,3R)-tartaric acid and (–)-(1R,2S,5R)-menthol reveals the precise nature of the interactions responsible for chiral discrimination. rsc.org These studies show that hydrogen bonding between the carboxylic acid groups of the tartaric acid derivative and the hydroxyl group of the alcohol is fundamental to the formation of the diastereomeric complex. rsc.org
These experimentally determined structures can serve as benchmarks for computational models. Molecular docking simulations could be employed to predict the binding affinity of dibenzoyl-L-tartaric acid with various racemates, potentially accelerating the screening process for effective resolving agents.
The process of chiral recognition via diastereomeric salt formation is understood to be a thermodynamically controlled event. researchgate.net The efficiency of resolution depends on the solubility and dissociation constants of the two diastereomeric salts formed between the racemate and the resolving agent. researchgate.net Computational models can simulate these thermodynamic properties to predict the outcome of a resolution.
A fundamental concept in chiral recognition is the "three-point contact model," which posits that a minimum of three interaction points are necessary for an agent to differentiate between two enantiomers. This principle has been visualized at the molecular level using scanning tunneling microscopy and modeled with density-functional theory for the dimerization of cysteine on a gold surface. researchgate.net The study revealed that chiral specificity was driven by the optimization of three bonds for each molecule. researchgate.net Similar computational approaches can be applied to model the interaction between dibenzoyl-L-tartaric acid and a substrate, identifying the key hydrogen bonds, electrostatic interactions, and steric repulsions that lead to effective chiral discrimination. In some resolution processes, a slow, diffusion-controlled exchange of enantiomers between the solution and the crystallized salt leads to an increase in optical purity over time, a phenomenon that can also be modeled. researchgate.net
Table 2: Key Interactions in Chiral Recognition
| Interaction Type | Description | Relevance to DBTA | Reference |
| Hydrogen Bonding | Between DBTA's carboxylic acids and substrate's functional groups (e.g., hydroxyl, amine). | Primary interaction for complex formation. | rsc.org |
| Steric Hindrance | The bulky benzoyl groups create a chiral pocket that sterically favors one enantiomer. | Enforces stereoselectivity. | rsc.org |
| van der Waals Forces | Contribute to the overall stability of the diastereomeric complex. | General stabilizing interactions. | researchgate.net |
| Thermodynamic Control | The difference in solubility between the two diastereomeric salts drives the resolution. | Governs the efficiency of the resolution process. | researchgate.net |
Continuous Flow Processes for Chiral Resolution Employing this compound
The principles of flow chemistry are increasingly being applied to chiral synthesis and resolution to improve efficiency, safety, and scalability. The use of dibenzoyl-L-tartaric acid in such systems is a promising area of research.
A continuous method for the production of this compound itself has been developed. chemicalbook.com This process involves the hydrolysis of its anhydride in a reactor with water at 80-100°C, followed by controlled cooling and crystallization. chemicalbook.com This ensures a consistent and high-purity supply of the resolving agent for large-scale applications.
More significantly, dibenzoyl-L-tartaric acid and its derivatives have been used in resolution processes coupled with continuous extraction techniques. In one study, racemic N-methylamphetamine was resolved using O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA). nih.gov After the formation of the diastereomeric salt, the unreacted free enantiomer was selectively extracted using supercritical carbon dioxide, a solvent ideal for flow processes. nih.gov This method demonstrates a semi-continuous approach where the resolving agent efficiently separates the enantiomers, with one being removed from the system in a continuous flow. Such hybrid systems that combine the high selectivity of classical resolution with the efficiency of continuous separation technologies represent a significant step forward for industrial-scale production of enantiopure compounds.
Exploration of this compound in Advanced Materials Science Research (e.g., Non-linear Optical Materials)
The field of materials science is in a perpetual quest for novel compounds that exhibit unique physical and chemical properties. In this context, chiral organic molecules have garnered significant attention for their potential in advanced applications, particularly in the realm of non-linear optics (NLO). This compound, a well-established chiral compound, presents a compelling case for exploration in this domain. Its inherent chirality, a fundamental prerequisite for second-order NLO phenomena, combined with its crystalline nature, positions it as a candidate for the development of new functional materials.
Non-linear optical materials are substances that exhibit a nonlinear response to the intensity of incident light. One of the most prominent second-order NLO effects is second-harmonic generation (SHG), where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). acs.org This phenomenon is exclusively observed in materials that crystallize in non-centrosymmetric space groups. acs.org The intrinsic chirality of a molecule, such as Dibenzoyl-L-tartaric acid, can predispose it to crystallize in such non-centrosymmetric arrangements, thereby making it a potential SHG-active material. crystallography.net
While direct experimental studies on the NLO properties of this compound are not extensively documented in publicly available literature, the principles of crystal engineering and the study of related chiral organic molecules provide a strong basis for its potential. The molecular structure of Dibenzoyl-L-tartaric acid, featuring a chiral tartaric acid core flanked by two benzoyl groups, offers sites for extensive hydrogen bonding and π-π stacking interactions. chemicalbook.com These intermolecular forces play a crucial role in dictating the final crystal packing arrangement. The presence of the water molecule in the monohydrate form further influences the hydrogen bond network, which can be a critical factor in achieving a non-centrosymmetric crystal lattice.
Research on other chiral organic crystals has demonstrated the viability of this approach. For instance, chiral Schiff-base crystals have been shown to exhibit efficient SHG, with intensities up to 12 times that of the benchmark material, potassium dihydrogen phosphate (B84403) (KDP). Similarly, various derivatives of tartaric acid have been investigated as promising NLO materials due to their inherent chirality and ability to form acentric crystal structures. crystallography.net These studies underscore the potential of leveraging the chiral nature of molecules like Dibenzoyl-L-tartaric acid for the design of new NLO materials.
The exploration of this compound in materials science would involve several key research directions. A primary step would be the detailed crystallographic analysis of high-quality single crystals to determine its space group and confirm if it possesses the requisite non-centrosymmetric structure for SHG. Following this, the NLO properties, such as the SHG efficiency and the components of the second-order susceptibility tensor, would need to be experimentally quantified using techniques like the Kurtz-Perry powder test or measurements on single crystals.
Furthermore, computational methods based on Density Functional Theory (DFT) have emerged as powerful tools for predicting the NLO properties of novel materials. rsc.orgnasa.gov Such theoretical studies on this compound could provide valuable insights into its electronic structure, hyperpolarizability, and potential NLO response, thereby guiding experimental efforts.
The potential applications for a new, efficient organic NLO material derived from this compound are significant. Organic NLO materials are sought after for applications in optoelectronics, including frequency conversion for lasers, optical data storage, and telecommunications. The inherent structural flexibility and synthetic tailorability of organic molecules offer advantages over their inorganic counterparts.
Q & A
Q. How is dibenzoyl-L-tartaric acid monohydrate synthesized, and what purity verification methods are recommended?
The compound is typically synthesized via esterification of L-tartaric acid with benzoyl chloride under controlled conditions. Purity verification requires a combination of techniques:
Q. What methodological considerations are critical for using this compound in chiral resolution of racemic amines?
Key factors include:
- Solvent Selection : Ethanol is preferred due to its ability to dissolve both the resolving agent (5 mg/mL) and the resulting diastereomeric salts .
- Stoichiometric Ratios : Optimize molar ratios (e.g., 1:1 or 1:2) to maximize enantiomeric excess (ee) .
- Crystallization Conditions : Slow cooling or solvent evaporation enhances diastereomer separation .
Q. How does solubility in ethanol impact experimental design for diastereomeric salt formation?
The compound's limited solubility in ethanol (5 mg/mL at 25°C) necessitates precise concentration control. Saturated solutions are prepared at elevated temperatures (40–50°C) to ensure homogeneity before cooling to induce crystallization .
Q. What safety protocols should be followed when handling this compound?
Refer to Safety Data Sheets (SDS):
- Use personal protective equipment (PPE) (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a dry, dark environment to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can discrepancies in reported melting points (88–90°C vs. 155°C) be resolved?
The variation arises from differences in hydration states:
Q. What strategies address contradictory optical rotation data in chiral resolution experiments?
Optical rotation ([α]D) depends on concentration and solvent. Standardize conditions:
Q. How do stereochemical interactions between dibenzoyl-L-tartaric acid and target amines influence diastereomer stability?
The compound’s L-configuration and benzoyl groups create steric and electronic complementarity with specific amine enantiomers. X-ray crystallography of co-crystals reveals:
- Hydrogen-bonding networks between tartaric acid hydroxyls and amine protons.
- π-π stacking between benzoyl groups and aromatic amines, stabilizing the preferred diastereomer .
Q. What advanced techniques optimize resolution efficiency for structurally diverse amines?
Q. How does thermal stability impact long-term storage and experimental reproducibility?
The monohydrate decomposes above 90°C, losing water to form the anhydrous derivative. Store at ≤25°C in airtight containers to prevent phase changes. Monitor stability via differential scanning calorimetry (DSC) .
Q. What comparative advantages does this compound offer over other chiral resolving agents (e.g., tartaric acid derivatives)?
- Enhanced Solubility : Benzoyl groups improve organic solvent compatibility vs. unmodified tartaric acid.
- Higher Enantioselectivity : Rigid stereochemistry increases diastereomeric salt discrimination .
Data Contradiction Analysis
Q. Why do conflicting purity claims (98% vs. >99%) exist across suppliers?
Discrepancies stem from analytical method variability:
Q. How can researchers mitigate batch-to-batch variability in chiral resolution performance?
- Supplier Qualification : Request Certificates of Analysis (COA) with lot-specific optical rotation and TGA data.
- In-House Recrystallization : Purify batches using standardized ethanol/water mixtures .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
